Clinical Efficacy in T315I-Mutated CML: Omacetaxine Achieves 77% CHR Where First- and Second-Generation TKIs Are Ineffective
In a Phase II clinical trial (NCT00375219) of 62 patients with chronic-phase CML harboring the T315I BCR-ABL mutation who had failed prior TKI therapy, subcutaneous omacetaxine mepesuccinate (1.25 mg/m² twice daily, days 1-14 per 28-day cycle) achieved a complete hematologic response (CHR) in 48 patients (77%; 95% lower confidence limit, 65%), with a median response duration of 9.1 months [1]. Fourteen patients (23%; 95% lower confidence limit, 13%) achieved major cytogenetic response (MCyR), including complete cytogenetic response in 10 patients (16%) [1]. In contrast, the T315I mutation confers high-level resistance to imatinib, nilotinib, and dasatinib, with these TKIs demonstrating no clinical activity in this patient population [2].
| Evidence Dimension | Complete hematologic response rate in T315I-mutated CML |
|---|---|
| Target Compound Data | 77% CHR (48/62 patients); median response duration 9.1 months |
| Comparator Or Baseline | Imatinib, nilotinib, dasatinib: No clinical activity (0% CHR) in T315I-mutated CML |
| Quantified Difference | Absolute difference: 77% vs. 0% |
| Conditions | Phase II trial (NCT00375219); chronic-phase CML patients with confirmed T315I BCR-ABL mutation; prior TKI failure; subcutaneous administration 1.25 mg/m² twice daily |
Why This Matters
This differential efficacy establishes omacetaxine as an evidence-based procurement necessity for laboratories or clinical programs targeting TKI-resistant CML, as alternative first- or second-generation TKIs provide zero therapeutic benefit in this molecularly-defined population.
- [1] Cortes J, Lipton JH, Rea D, et al. Phase 2 study of subcutaneous omacetaxine mepesuccinate after TKI failure in patients with chronic-phase CML with T315I mutation. Blood. 2012;120(13):2573-2580. View Source
- [2] Quintás-Cardama A, Cortes J. Omacetaxine mepesuccinate—a semisynthetic formulation of the natural antitumoral alkaloid homoharringtonine, for chronic myelocytic leukemia and other myeloid malignancies. IDrugs. 2008;11(5):356-372. PMID: 18465678. View Source
